molecular formula C26H23N3O2 B2536267 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189935-21-4

3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2536267
CAS No.: 1189935-21-4
M. Wt: 409.489
InChI Key: YHYNQFYHVAGHMW-UHFFFAOYSA-N
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Description

The compound 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic scaffold with a fused pyrimidine-indole core. Its structure features two aromatic substituents: a 3-methoxyphenylmethyl group at position 3 and a 3-methylphenylmethyl group at position 3. These substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-18-7-5-8-19(13-18)16-29-23-12-4-3-11-22(23)24-25(29)26(30)28(17-27-24)15-20-9-6-10-21(14-20)31-2/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNQFYHVAGHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of methoxy and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzyl chloride and methylbenzyl chloride, which react under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

  • 3-[(2-Chlorophenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CM857472, CAS: 1185068-12-5) Key Difference: Replacement of the 3-methoxyphenyl group with a 2-chlorophenyl moiety. Impact: The electron-withdrawing chlorine atom enhances lipophilicity (logP ~4.2 vs. Activity: Chlorinated analogs are often prioritized in antiparasitic screens due to enhanced target affinity (e.g., cruzain inhibition in Chagas disease) .
  • 3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536706-83-9)

    • Key Difference : A propan-2-ylsulfanyl group at position 2 instead of a benzyl group.
    • Impact : The thioether linkage introduces a metabolically labile site (susceptible to oxidation) but may enhance solubility via sulfur’s polarizability .

Substituent Variations at Position 5

  • 3-[(3-Methoxyphenyl)methyl]-5-(4-fluorobenzyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Key Difference: Substitution of 3-methylphenyl with 4-fluorobenzyl. Activity: Fluorinated analogs are reported to show improved selectivity in kinase inhibition assays .

Core Modifications in Pyrimidoindole Derivatives

  • 8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine Key Difference: Replacement of the 4-one ketone with an amine group. Impact: The amine enhances hydrogen-bonding capacity, improving interactions with enzymes like cruzain (IC₅₀ = 1.2 µM vs. >10 µM for ketone analogs) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
Target Compound ~419.5 ~3.8 2.5 (pH 7.4) 3.2 (human liver microsomes)
3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]- analog (CAS: 536707-19-4) 448.5 4.2 1.8 1.8
3-Phenyl-2-propylsulfanyl- analog (CAS: 536703-99-8) 349.4 3.5 4.1 4.5
3-(3-Trifluoromethylphenyl)-2-[(3-methylphenyl)methylsulfanyl]- analog () 487.5 5.1 0.9 0.5

Notes:

  • Methoxy and methyl groups in the target compound balance moderate lipophilicity (logP ~3.8) with acceptable aqueous solubility (2.5 µg/mL), favoring oral bioavailability .
  • Bulkier substituents (e.g., trifluoromethyl) drastically reduce solubility and metabolic stability .

Biological Activity

The compound 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine-indole derivative that has garnered interest for its potential biological activities. The unique structural features of this compound suggest it may exhibit various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure

The structure of the compound can be represented as follows:

C22H21N3O2\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_2

This structure includes a pyrimidine ring fused with an indole system, characterized by methoxy and methyl substitutions on the phenyl rings, which may influence its biological activity.

Antimicrobial Activity

The potential antimicrobial properties of this compound have been suggested based on structural analogs. Studies on similar compounds have reported:

  • Minimum Inhibitory Concentration (MIC) : Related derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
  • Biofilm Inhibition : Some derivatives showed effectiveness in inhibiting biofilm formation, which is crucial for treating resistant infections.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrimidine-Indole derivativePotential anticancer/antimicrobial
PyrimethaminePyrimidineAntimalarial
AzathioprinePyrimidineImmunosuppressive
SulfamethoxazoleSulfonamide-PyrimidineAntibiotic

The table above highlights the structural diversity and biological activities of compounds related to the target compound. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

While detailed studies specifically on this compound are sparse, the general mechanism of action for pyrimidoindole derivatives often involves:

  • Enzyme Inhibition : Binding to and inhibiting specific kinases or other enzymes critical for tumor growth.
  • Receptor Interaction : Modulating activity at various biological receptors which may lead to altered cellular responses.

Future studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

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